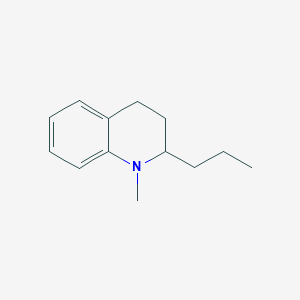
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinoline N-oxide using a palladium on carbon (Pd/C) catalyst under mild conditions can yield the desired tetrahydroquinoline compound . Another method involves the Friedländer condensation, where an o-aminocarbonyl compound reacts with a carbonyl compound containing an active α-methylene group in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic hydrogenation processes. These methods typically use metal catalysts such as palladium, platinum, or nickel under controlled temperature and pressure conditions to achieve high yields and purity . The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinoline compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like Pd/C or Pt/C under hydrogen gas (H₂) atmosphere.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives .
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives have shown potential as anticancer, antimalarial, and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives can inhibit the activity of enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . Additionally, these compounds can disrupt microbial cell membranes, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the tetrahydro and alkyl substituents.
1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline without the methyl and propyl groups.
2-Methylquinoline: A methyl-substituted derivative of quinoline.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydro ring and alkyl groups enhances its stability and reactivity compared to other quinoline derivatives .
Properties
CAS No. |
375395-22-5 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-methyl-2-propyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H19N/c1-3-6-12-10-9-11-7-4-5-8-13(11)14(12)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3 |
InChI Key |
LRJFENJNBIDXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
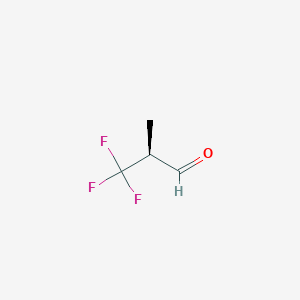

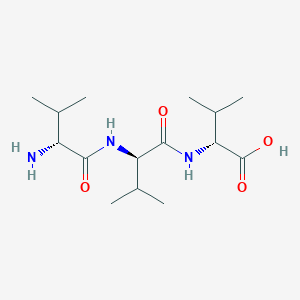
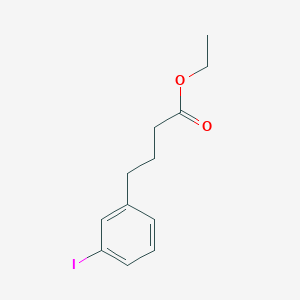
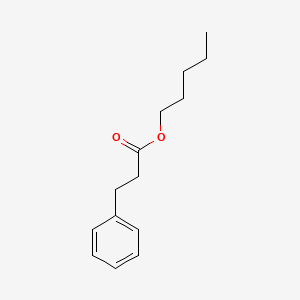
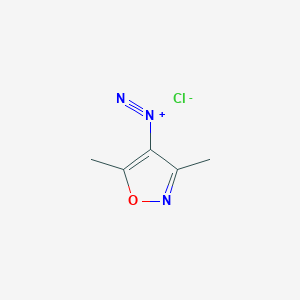
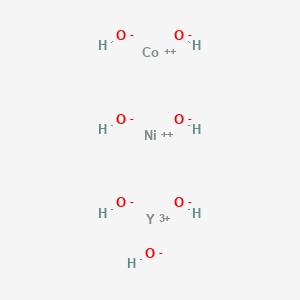

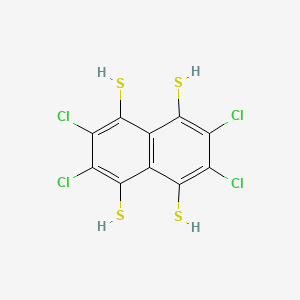
![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)

